(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a complex molecule with a unique structure that makes it useful in drug discovery and development.
Scientific Research Applications
Azetidine Derivatives and Their Applications
Azetidine and its derivatives, including those with a furan moiety, are explored for their potential in various scientific applications. For instance, these compounds have been identified as potential alpha-subtype selective 5-HT-1D receptor agonists, suggesting their utility in migraine treatment due to their selective action and reduced side effects compared to other treatment options (Habernickel, 2001).
Energetic Materials
Research into triazole and furazan derivatives has led to the development of compounds with significant potential as components of solid composite propellants. These materials are noted for their thermal stability, optimal oxygen balance, and high enthalpies of formation, making them suitable for use in energetic material formulations. For example, substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans exhibit desirable properties for this application, outperforming some existing formulations in terms of specific impulse levels (Gulyaev et al., 2021).
Synthetic Precursors for Novel Azines
Compounds incorporating enaminone and dibromobenzofuran moieties have served as versatile precursors for the synthesis of novel azines and azolotriazines. These synthetic routes enable the creation of complex heterocyclic structures with potential applications in medicinal chemistry and materials science (Sanad & Mekky, 2018).
Heterocyclic Synthesis
The furan-2-yl moiety, similar to that in the query compound, is a key structural element in the synthesis of a variety of heterocyclic compounds. These syntheses often involve cycloaddition, ring-opening, and other reactions that lead to highly functionalized triazoles and other heterocycles, which are of interest for their diverse biological activities and potential applications in drug discovery and development (Guo et al., 2014).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-6-5-13-14-16/h1-7,10H,8-9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRQSKTXZPORM-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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